molecular formula C16H11NO5 B14363239 7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid CAS No. 92921-45-4

7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B14363239
CAS No.: 92921-45-4
M. Wt: 297.26 g/mol
InChI Key: WRJWYTWRUWUGHJ-UHFFFAOYSA-N
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Description

7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an aminophenoxy group attached to a benzopyran core, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Aminophenoxy Group: The aminophenoxy group can be introduced via a nucleophilic substitution reaction, where a halogenated benzopyran derivative reacts with 4-aminophenol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs. This can include the use of advanced catalysts, continuous flow reactors, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzopyran derivatives.

    Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzopyran derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the reagents used.

Scientific Research Applications

7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminophenoxy group can interact with enzymes and receptors, modulating their activity. The benzopyran core can intercalate with DNA, affecting gene expression and cellular functions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler compounds like 4-aminobiphenyl and o-cresolphthalein, this compound offers a versatile platform for the development of advanced materials and therapeutic agents.

Properties

CAS No.

92921-45-4

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

7-(4-aminophenoxy)-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C16H11NO5/c17-10-2-5-11(6-3-10)21-12-4-1-9-7-13(15(18)19)16(20)22-14(9)8-12/h1-8H,17H2,(H,18,19)

InChI Key

WRJWYTWRUWUGHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)O

Origin of Product

United States

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